molecular formula C15H14FNO B3870125 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide

2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide

Cat. No. B3870125
M. Wt: 243.28 g/mol
InChI Key: UVOMBYOROZTSKL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide, also known as 4F-MPH, is a synthetic compound that belongs to the phenethylamine and piperidine classes. It is a potent stimulant that has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide is similar to that of other stimulants, such as methylphenidate. It acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in enhanced cognitive function and increased attention.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which results in enhanced cognitive function and increased attention. However, prolonged use of 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide can lead to adverse effects, such as insomnia, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for researchers studying the neuropharmacology of these neurotransmitters. Additionally, 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide has a longer half-life than other stimulants, which allows for longer-lasting effects and fewer dosing intervals. However, the limitations of 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide include its potential for abuse and addiction, as well as its adverse effects on the cardiovascular system.

Future Directions

For research include investigating its potential as a treatment for cognitive disorders and exploring its effects on other neurotransmitters and their receptors.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications, including studies on attention-deficit/hyperactivity disorder (ADHD), cognitive enhancement, and neuropharmacology. Researchers have found that 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide can improve cognitive function and increase attention, making it a potential treatment for ADHD. Additionally, 2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide has been shown to have potential applications in the field of neuropharmacology, as it can modulate the release of dopamine and norepinephrine in the brain.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-2-8-14(9-3-11)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMBYOROZTSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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